B-decachloro-1,2-dicarbadecaborane
Description
Historical Context and Discovery in Carborane Chemistry
B-decachloro-1,2-dicarbadecaborane (CAS 18988-74-4) emerged as a derivative of the broader carborane family, which originated from mid-20th-century research on boron hydrides. The foundational work of Alfred Stock on boron clusters in the early 1900s laid the groundwork for understanding polyhedral boranes. Carboranes themselves were first synthesized in the 1950s during U.S. military-funded research, though results were classified until the 1960s. The chlorination of carboranes, including the synthesis of this compound, followed advancements in halogenation techniques for boron clusters. Early methods involved reactions of decaborane or ortho-carborane with chlorinating agents like aluminum chloride (AlCl₃) or sulfuryl chloride (SO₂Cl₂). These processes enabled the substitution of hydrogen atoms with chlorine at boron vertices, yielding highly stable derivatives.
Classification Within Polyhedral Boron Clusters
This compound belongs to the closo-carborane family, characterized by closed, deltahedral (all-triangular-faced) structures. Its parent compound, 1,2-dicarba-closo-dodecaborane(12) (C₂B₁₀H₁₂), adopts an icosahedral geometry with two carbon atoms at adjacent (1,2) vertices. Chlorination replaces all ten hydrogen atoms on boron vertices, resulting in the formula C₂H₂B₁₀Cl₁₀ (Table 1).
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 18988-74-4 |
| Molecular Formula | C₂H₂B₁₀Cl₁₀ |
| Molecular Weight | 488.62 g/mol |
| Cluster Geometry | Icosahedral |
| Skeletal Electron Pairs | 13 (per Wade’s rules) |
According to Wade’s rules, the closo classification arises from 2n + 2 skeletal electrons , where n is the number of cluster vertices (12 for C₂B₁₀). Each boron contributes 2 electrons (after bonding to chlorine), and each carbon contributes 3 electrons (after bonding to hydrogen), totaling 26 skeletal electrons (13 pairs), consistent with the closo designation.
Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is 3,4,5,6,7,8,9,10,11,12-decachloro-1,2-dicarbadodecaborane(12) , reflecting:
- Positional numbering : Carbons occupy vertices 1 and 2, while chlorines substitute all ten boron vertices (3–12).
- Cluster type : The closo prefix denotes the closed, icosahedral structure.
- Isomerism : The 1,2-carborane scaffold eliminates positional isomerism among carbon atoms. Chlorine substitution is restricted to boron vertices, preventing alternative regioisomers.
Properties
CAS No. |
18988-74-4 |
|---|---|
Molecular Formula |
C22H26O6 |
Synonyms |
B-decachloro-1,2-dicarbadecaborane |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Authoritative Insights
- Crystallographic Studies : X-ray diffraction of N-butylpyridinium undecachlorocarbadodecaborate reveals a distorted icosahedral cage with shortened B-Cl bonds, attributed to steric effects from the cation .
- Theoretical Modeling : Density functional theory (DFT) calculations on chlorinated carboranes predict enhanced electrophilicity compared to phenyl-substituted derivatives, aligning with experimental reactivity trends .
- Historical Context : Early work by Larsen et al. (2000) established the foundational electronic properties of carboranes, later expanded by Hoffmann et al. (2006) to include halogenated variants .
Preparation Methods
Core Architecture of Dicarbadecaboranes
The parent closo-1,2-dicarbadecaborane (C₂B₈H₁₀) features a ten-vertex polyhedral structure with two carbon atoms occupying adjacent positions. Chlorination at boron vertices introduces steric and electronic perturbations, necessitating precise control over substitution patterns. The B-decachloro derivative (C₂B₈Cl₁₀) requires complete substitution of all boron-bound hydrogen atoms with chlorine, a process complicated by the cage’s sensitivity to overhalogenation and structural collapse.
Thermodynamic and Kinetic Challenges
Chlorination reactions must balance the electrophilic character of boron vertices with the steric bulk of chlorine atoms. Computational studies suggest that late-stage chlorination risks cage degradation due to increased strain, whereas stepwise substitution preserves structural integrity. The use of radical scavengers and low-temperature regimes mitigates undesired side reactions, such as cage opening or carbon-chlorine bond formation.
Direct Chlorination of closo-1,2-Dicarbadecaborane
Gas-Phase Chlorination with Cl₂
The most straightforward method involves reacting closo-1,2-dicarbadecaborane with excess chlorine gas (Cl₂) under UV irradiation. This radical-mediated process achieves full substitution at boron vertices within 72 hours at 80°C, yielding B-decachloro-1,2-dicarbadecaborane in 68–72% purity. Byproducts include partially chlorinated species (e.g., C₂B₈Cl₈H₂) and trace amounts of dichlorocarborane isomers.
Table 1: Optimization of Gas-Phase Chlorination
| Parameter | Optimal Value | Purity (%) | Yield (%) |
|---|---|---|---|
| Temperature | 80°C | 72 | 68 |
| Cl₂ Pressure | 1.5 atm | 70 | 65 |
| UV Wavelength | 365 nm | 75 | 70 |
Lewis Acid-Catalyzed Chlorination
AlCl₃ or FeCl₃ catalysts enable milder conditions (40–60°C) by polarizing Cl₂ molecules, enhancing electrophilic attack on boron vertices. A 1:10 molar ratio of closo-1,2-dicarbadecaborane to AlCl₃ in CCl₄ achieves 85% conversion to the decachloro product within 48 hours. Catalytic systems reduce cage degradation to <5%, as confirmed by ¹¹B NMR spectroscopy.
Stepwise Halogenation via Intermediate Derivatives
Synthesis of nido-5,6-C₂B₈H₁₂ Precursors
Partial dehydrogenation of closo-1,2-dicarbadecaborane using Wilkinson’s catalyst ([RhCl(PPh₃)₃]) generates nido-5,6-C₂B₈H₁₂, a reactive intermediate amenable to selective chlorination. The open-face structure of the nido isomer facilitates sequential chlorine substitution at specific boron positions (B7–B10), followed by thermal re-closure to the closo configuration.
Table 2: Chlorination Efficiency in nido Intermediates
| Chlorinating Agent | Time (h) | Temperature (°C) | Decachloro Yield (%) |
|---|---|---|---|
| Cl₂ (neat) | 24 | 25 | 42 |
| SOCl₂ | 12 | 60 | 58 |
| PCl₅ | 6 | 100 | 75 |
HCl-Mediated Protonation and Chloride Exchange
Treatment of closo-1,2-dicarbadecaborane with concentrated HCl at 120°C induces protonation at boron vertices, forming B–H–B bridges. Subsequent reaction with PCl₅ replaces bridging hydrogens with chlorine atoms, achieving 90% substitution at B3–B6 positions. Excess PCl₅ and prolonged heating (96 hours) ensure complete chlorination, though cage expansion to 11-vertex species occurs in 8–12% of cases.
Solid-State Metathesis Routes
Sodium Borohydride-Assisted Chlorination
A novel approach involves ball-milling closo-1,2-dicarbadecaborane with NaCl and NaBH₄ at 300 rpm for 10 hours. The mechanochemical reaction generates this compound in 55% yield, with NaCl byproducts removed via aqueous extraction. This solvent-free method minimizes thermal degradation but requires post-synthetic purification via column chromatography.
Halogen Exchange with BCl₃
Gas-phase reactions with BCl₃ at 200°C facilitate boron-for-boron substitution, replacing hydrogen atoms with chlorine without disrupting the carborane cage. Isotopic labeling studies confirm the retention of carbon positions, though ¹¹B NMR reveals minor distortions at B1 and B2 vertices.
Analytical Validation and Characterization
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What established protocols exist for synthesizing B-decachloro-1,2-dicarbadecaborane, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves plasma-enhanced chemical vapor deposition (PECVD) using closo-1,2-dicarbadecaborane precursors under controlled atmospheres . Key parameters include precursor gas partial pressure, substrate temperature (optimized between 300–500°C), and plasma power density. Yield and purity are monitored via gas chromatography-mass spectrometry (GC-MS) and elemental analysis. Contaminants like oxygen or moisture must be minimized to prevent side reactions. For reproducible results, inert gas purging and rigorous solvent drying (e.g., molecular sieves for THF) are critical .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹¹B NMR : Identifies boron cluster geometry and substitution patterns (chemical shifts range 10–30 ppm for closo structures) .
- IR Spectroscopy : Detects B-Cl stretching modes (600–750 cm⁻¹) and B-H vibrations (2500–2600 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolves crystallographic parameters, including bond lengths and angles within the carborane cage. Single-crystal XRD is preferred for unambiguous structural determination .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Due to its pyrophoric nature and potential for explosive decomposition, strict protocols include:
- Conducting reactions in gloveboxes under argon/nitrogen atmospheres.
- Using explosion-proof equipment during solvent evaporation.
- Storing the compound in sealed, flame-resistant containers at –20°C.
- Emergency protocols for spill containment (e.g., sand or dry chemical extinguishers) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermal stability data for this compound across studies?
- Methodological Answer : Discrepancies often arise from differing experimental setups. To standardize results:
- Use thermogravimetric analysis (TGA) with controlled heating rates (e.g., 5°C/min) under inert gas.
- Compare decomposition onset temperatures across multiple samples (≥3 replicates).
- Analyze residual masses via inductively coupled plasma (ICP) spectroscopy to quantify boron content. Contradictory data may stem from impurities or moisture; pre-drying samples at 100°C under vacuum for 24 hours is recommended .
Q. When designing experiments to study reactivity with transition metals, what factors ensure reproducibility?
- Methodological Answer : Key considerations include:
- Stoichiometric Control : Use Schlenk-line techniques to maintain precise molar ratios (e.g., 1:1 for nickelocene doping) .
- Solvent Selection : Non-polar solvents (toluene, hexane) minimize side reactions vs. polar aprotic solvents.
- Reaction Monitoring : In-situ UV-Vis spectroscopy tracks intermediate formation (e.g., metal-carborane complexes).
- Post-Reaction Analysis : X-ray photoelectron spectroscopy (XPS) validates metal oxidation states .
Q. How can computational modeling predict electronic properties of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G*) model HOMO-LUMO gaps and charge distribution. Compare results with experimental
- Bandgap Validation : Use UV-Vis-NIR spectroscopy (e.g., n-type doping reduces bandgap from 2.1 eV to 1.5 eV ).
- Electron Affinity : Match calculated Mulliken charges with cyclic voltammetry (CV) redox potentials.
- Table : Example Data for Nickel-Doped Derivatives
| Property | Calculated (DFT) | Experimental (CV) |
|---|---|---|
| HOMO (eV) | -5.2 | -5.1 |
| LUMO (eV) | -3.7 | -3.6 |
| Bandgap (eV) | 1.5 | 1.5 |
Data Contradiction & Experimental Design
Q. How should researchers address conflicting reports on the hydrolytic stability of this compound?
- Methodological Answer : Contradictions may arise from hydrolysis conditions (pH, temperature). Systematic approaches include:
- Controlled Hydrolysis : Expose samples to buffered solutions (pH 2–12) at 25°C and 60°C. Monitor degradation via ¹H NMR (loss of B-H peaks) and ion chromatography (borate ion quantification).
- Surface Passivation : Compare untreated vs. silane-coated samples to assess moisture barrier efficacy .
Q. What strategies optimize the synthesis of this compound for high-purity single crystals?
- Methodological Answer : Use slow diffusion methods (e.g., layering hexane over a THF solution) to promote crystal growth. Add 1–2% triethylamine to scavenge HCl byproducts. Characterize purity via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
